

AZ8010 mechanism of action

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An In-Depth Technical Guide to the Mechanism of Action of AZD8055

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8055 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway.[4][5] This dual inhibitory action overcomes some of the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. The capacity of AZD8055 to inhibit both complexes results in the suppression of downstream signaling, leading to the inhibition of cell proliferation, induction of apoptosis, and autophagy in various cancer cell lines.[3][6][7] Preclinical and early clinical studies have demonstrated its anti-tumor activity in a range of solid tumors and hematological malignancies.[4][7][8]

Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

The central mechanism of action of AZD8055 is its ability to act as an ATP-competitive inhibitor of the mTOR kinase domain.[2][5] This directly prevents the phosphorylation of mTOR's downstream targets. Unlike allosteric inhibitors like rapamycin that only partially inhibit mTORC1 and can lead to a feedback activation of Akt signaling via mTORC2, AZD8055 effectively blocks both complexes.[5][8][9]



- mTORC1 Inhibition: AZD8055 inhibits mTORC1, leading to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][6] This results in the suppression of protein synthesis and cell growth.[10]
- mTORC2 Inhibition: By inhibiting mTORC2, AZD8055 prevents the phosphorylation of Akt at serine 473 (S473), a critical step for full Akt activation.[4][5] This abrogates the feedback loop often seen with rapalogs and leads to the inhibition of Akt-mediated cell survival signals.[11]

The simultaneous inhibition of both mTORC1 and mTORC2 by AZD8055 results in a more complete shutdown of the PI3K/Akt/mTOR pathway, a signaling cascade frequently dysregulated in cancer.[8]

Quantitative Data

Table 1: In Vitro Potency of AZD8055 in Various Cell

Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-468	Breast Cancer	0.8	[3]
U87MG	Glioblastoma	53	[3]
A549	Lung Cancer	50	[3]
H838	Lung Cancer	20	[3]
Нер-2	Laryngeal Cancer	Dose-dependent inhibition	[6]
TamR (MCF7-derived)	Tamoxifen-Resistant Breast Cancer	18	[12]
MCF7-X	Estrogen Deprivation- Resistant Breast Cancer	24	[12]
PC-3RR	Rapamycin-Resistant Prostate Cancer	< 30	[13]
PPTP Panel (Median)	Pediatric Cancers	24.7 (relative)	[14]



Table 2: Pharmacokinetic Parameters of AZD8055 in

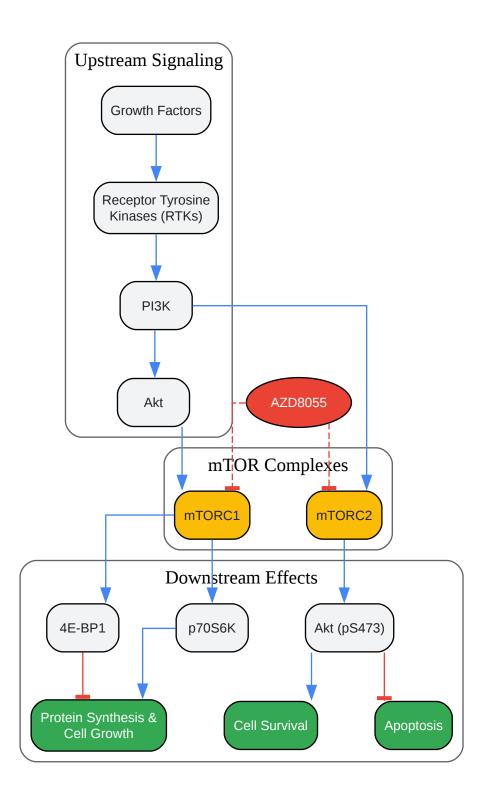
Humans (Phase I Clinical Trial)

Parameter	Value	Reference
Median Tmax (single dose)	~0.5 h	[8][15]
Mean t1/2 (single dose)	2.4 h	[15]
Mean t1/2 (steady state)	2.7 h	[15]
Apparent Volume of Distribution (Vss/F)	2400 L (at 90 mg)	[15]
Apparent Clearance (CI/F)	950 L/h (at 90 mg)	[15]
Maximum Tolerated Dose (MTD)	90 mg BID	[8][9]

Signaling Pathways

The following diagram illustrates the central role of AZD8055 in inhibiting the mTOR signaling pathway.





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Caption: AZD8055 inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols



Cell Proliferation Assay (MTT Assay)

This protocol is based on methodologies described for determining the effect of AZD8055 on cancer cell viability.[6]

- Cell Seeding: Plate cells (e.g., Hep-2) in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.
- Treatment: Treat cells with varying concentrations of AZD8055 (e.g., 0.8, 2.6, 8, 26, 80, and 260 μg/L) for 24, 48, or 72 hours.
- MTT Addition: Add 10 μ L of MTT reagent (1 mg/mL) to each well and incubate for 4 hours at 37°C.
- Solubilization: Remove the media and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the spectrophotometric absorbance at 490 nm using a 96-well plate reader.

Western Blot Analysis for Phosphorylated Proteins

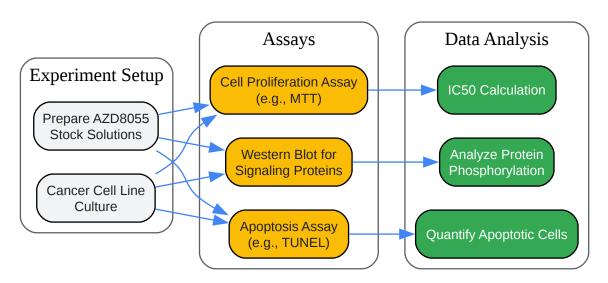
This protocol is a generalized procedure based on multiple studies investigating the effect of AZD8055 on protein phosphorylation.[6][16][17]

- Cell Lysis: Treat cells with desired concentrations of AZD8055 for the specified time. Lyse the cells on ice with an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins of interest (e.g., p-Akt S473, p-S6 S235/236, p-4E-BP1 T37/46) overnight at 4°C. Also, probe for total protein and a loading control (e.g., β-actin).
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensity using densitometry software.

Experimental WorkflowsIn Vitro Drug Efficacy Evaluation Workflow

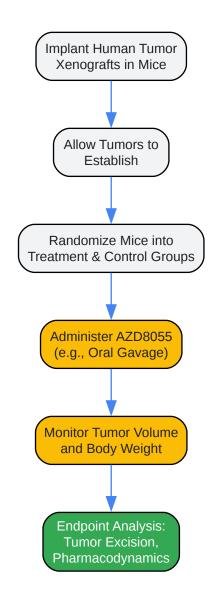


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Caption: Workflow for evaluating the in vitro efficacy of AZD8055.

In Vivo Xenograft Study Workflow





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Caption: Workflow for a typical in vivo xenograft study with AZD8055.

Mechanisms of Resistance

While AZD8055 overcomes the feedback activation of Akt seen with rapalogs, resistance can still emerge. One identified mechanism involves the feedback activation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[11] Inhibition of Akt by AZD8055 can lead to the transcriptional upregulation of EGFR, which in turn can reactivate pro-survival signaling pathways.[11] This suggests that combination therapies, for instance with EGFR inhibitors, may be a strategy to overcome resistance to AZD8055 in certain contexts.



Conclusion

AZD8055 is a potent dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action. Its ability to comprehensively block the mTOR signaling pathway provides a strong rationale for its investigation as an anti-cancer agent. The data summarized herein, from in vitro potency and signaling studies to in vivo efficacy and clinical pharmacokinetics, provide a solid foundation for further research and development. Understanding the molecular intricacies of its action and potential resistance mechanisms will be crucial for optimizing its clinical application and identifying effective combination strategies.

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